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Compound of Interest

Compound Name: Nisoxetine hydrochloride, (-)-

Cat. No.: B12764176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(-)-Nisoxetine hydrochloride, the (S)-enantiomer of nisoxetine, is a potent and highly selective

norepinephrine reuptake inhibitor (NRI). Originally investigated as an antidepressant, it is now

primarily utilized as a standard research tool to study the norepinephrine transporter (NET). Its

high affinity and selectivity for the NET make it an invaluable pharmacological agent for

neuroscience research, particularly in studies related to mood disorders, cognitive function, and

neurochemical pathways. This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and analytical methodologies for (-)-Nisoxetine

hydrochloride, intended for professionals in research and drug development.

Chemical Structure and Identification
(-)-Nisoxetine is a secondary amino compound belonging to the class of

phenoxyphenylpropylamines. The hydrochloride salt is the commonly used form in research

settings.

IUPAC Name: (3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride

Stereochemistry: As the levorotatory isomer, (-)-Nisoxetine corresponds to the (S)-enantiomer.

It is important to note that the (R)-isomer has been shown to possess approximately 20 times
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greater affinity for the norepinephrine transporter (NET) than the (S)-isomer.[1] Much of the

commercially available nisoxetine is a racemic mixture.

Identifier Value

CAS Number 114446-54-7

Molecular Formula C₁₇H₂₂ClNO₂

Canonical SMILES CNCC--INVALID-LINK--OC2=CC=CC=C2OC.Cl

InChI Key LCEURBZEQJZUPV-GFCCVEGCSA-N

Physicochemical Properties
The following table summarizes the key physicochemical properties of (-)-Nisoxetine

hydrochloride. Data for the more common racemic (±)-nisoxetine hydrochloride is also included

for comparison where available.

Property Value Reference

Molecular Weight 307.82 g/mol [2][3]

Appearance White to off-white solid [4]

Melting Point
Data not available in cited

literature

Solubility

Water: 20 mg/mL; Soluble to

100 mMEthanol: 50

mg/mLDMSO: 45 mg/mL

(Sonication recommended)

[2][5][6][7]

Purity (Typical) ≥98% (HPLC) [2][3]

Spectroscopic and Chromatographic Data
Accurate characterization of (-)-Nisoxetine hydrochloride is essential for its use in research.

Below are spectroscopic data and a representative analytical method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.revvity.com/product/nisoxetine-hydrochloride-n-methyl-3h-net1084250uc
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://pubmed.ncbi.nlm.nih.gov/39748240/
https://www.caymanchem.com/product/29637/nisoxetine-hydrochloride
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://www.targetmol.com/compound/nisoxetine%20hydrochloride
https://www.wjpmr.com/download/article/37072018/1532947440.pdf
https://www.researchgate.net/figure/The-IR-spectrum-of-ISX-on-the-KBr-disc_fig2_317608929
https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/journal/talk_letters/13257/jpa212010.pdf
https://pubmed.ncbi.nlm.nih.gov/39748240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12764176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
The following chemical shifts have been reported for the free base of (S)-Nisoxetine.[8] The

hydrochloride salt would exhibit shifts, particularly for protons near the amine group.

Table 1: ¹H and ¹³C NMR Data for (S)-Nisoxetine (Free Base)[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.shimadzu.com/an/service-support/technical-support/ftir/essential_knowledge/kbr.html
https://www.shimadzu.com/an/service-support/technical-support/ftir/essential_knowledge/kbr.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12764176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (ppm) Assignment ¹³C NMR (ppm) Assignment

7.20-7.45 (m) Phenyl Protons 141.0 Phenyl C-1

6.80-7.00 (m)
o-methoxyphenoxy

Protons
128.8 Phenyl C-2, C-6

5.25 (dd) CH-O 128.1 Phenyl C-3, C-5

3.82 (s) OCH₃ 127.8 Phenyl C-4

2.70 (t) CH₂-N 150.2
o-methoxyphenoxy C-

1

2.40 (s) N-CH₃ 147.4
o-methoxyphenoxy C-

2

2.15 (m) CH₂-CH₂-N 121.8
o-methoxyphenoxy C-

3

120.7
o-methoxyphenoxy C-

4

116.6
o-methoxyphenoxy C-

5

112.0
o-methoxyphenoxy C-

6

78.0 CH-O

55.9 OCH₃

48.1 CH₂-N

36.8 N-CH₃

35.2 CH₂-CH₂-N

Note: Spectra were reported in a synthesis paper without specifying solvent or frequency. A

certificate of analysis for the hydrochloride salt confirms the ¹H NMR spectrum is consistent

with the structure.[4]
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Mass Spectrometry (MS)
LC-MS analysis provides confirmation of the molecular weight and fragmentation pattern.

Method: Electrospray Ionization (ESI), Positive Mode

Precursor Ion [M+H]⁺: 272.164 m/z[9]

Major Fragment Ions (HCD): 148.11, 209.36, 53.54 m/z[9]

Infrared (IR) Spectroscopy
A specific experimental IR spectrum for (-)-Nisoxetine hydrochloride is not readily available in

the cited literature. For hydrochloride salts, the KBr pellet method can sometimes lead to ion

exchange between the sample's chloride ions and the matrix's bromide ions, potentially altering

the spectrum.[9] If this method is used, comparison with a spectrum obtained using a KCl pellet

or the Attenuated Total Reflectance (ATR) method is advisable.

High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for determining the purity and

concentration of (-)-Nisoxetine hydrochloride. While a specific validated method for nisoxetine

was not found in the searched literature, the following protocol, developed for the structurally

related compound fluoxetine hydrochloride, serves as a representative example.

Table 2: Representative RP-HPLC Method for Analysis
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Parameter Condition

Column Zorbax eclipse plus-C8 (250x4.6 mm, 5µm)

Mobile Phase

Isocratic mixture of diethylamine buffer (pH 3.5,

adjusted with orthophosphoric acid) and

acetonitrile (55:45 v/v)

Flow Rate 1.0 mL/min

Detection UV at 227 nm

Injection Volume 20 µL

Temperature Room Temperature

This method was validated for fluoxetine according to ICH guidelines for linearity, accuracy,

precision, and specificity and should be fully validated for nisoxetine before use.

Mechanism of Action and Signaling Pathway
(-)-Nisoxetine hydrochloride exerts its effect by selectively inhibiting the norepinephrine

transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic

cleft back into the presynaptic neuron.[1] This inhibition leads to an increased concentration

and prolonged duration of action of norepinephrine in the synapse, thereby enhancing

noradrenergic signaling.[1]

The affinity of nisoxetine for NET is very high, with reported Ki values around 0.8 nM to 5.1 nM

for the racemate.[1][5] It is highly selective for NET over the serotonin transporter (SERT) and

the dopamine transporter (DAT).[5]
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Mechanism of (-)-Nisoxetine HCl Action.

Experimental Protocols: Radioligand Binding Assay
A common application of nisoxetine is in competitive binding assays to determine the affinity of

test compounds for the norepinephrine transporter. Tritiated nisoxetine ([³H]-Nisoxetine) is a

widely used radioligand for this purpose.

Objective
To determine the binding affinity (Ki) of a test compound for the human norepinephrine

transporter (hNET) by measuring its ability to displace [³H]-Nisoxetine from cell membranes

expressing hNET.

Materials
Cell Membranes: From HEK293 or CHO cells stably expressing hNET.

Radioligand: [³H]-Nisoxetine (Specific Activity: ~70-90 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Wash Buffer: Ice-cold Assay Buffer.

Non-specific Control: Desipramine (10 µM).
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Filtration: Glass fiber filter mats (e.g., Whatman GF/B) and a cell harvester.

Detection: Liquid scintillation cocktail and a liquid scintillation counter.

Procedure
Membrane Preparation: Homogenize hNET-expressing cells in ice-cold Assay Buffer.

Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh

Assay Buffer. Determine protein concentration (e.g., via Bradford assay).

Assay Setup (in triplicate in a 96-well plate):

Total Binding: Add Assay Buffer, [³H]-Nisoxetine (final concentration ~1 nM), and the

membrane preparation (20-40 µg protein).

Non-specific Binding: Add Desipramine (10 µM), [³H]-Nisoxetine (~1 nM), and membranes.

Test Compound: Add serial dilutions of the test compound, [³H]-Nisoxetine (~1 nM), and

membranes.

Incubation: Incubate the plate for 2-3 hours at 4°C.

Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a

cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound

radioligand.

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify

radioactivity using a liquid scintillation counter.

Data Analysis
Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of the test compound to

generate a dose-response curve.

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand).
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Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of [³H]-Nisoxetine used and Kd is its dissociation

constant for NET.

Conclusion
(-)-Nisoxetine hydrochloride is a cornerstone tool for pharmacological research into the

noradrenergic system. A thorough understanding of its chemical structure, properties, and

appropriate analytical methods is paramount for ensuring the validity and reproducibility of

experimental results. This guide provides the foundational technical data required by

researchers to effectively utilize this potent and selective norepinephrine transporter inhibitor in

their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b12764176#nisoxetine-hydrochloride-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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